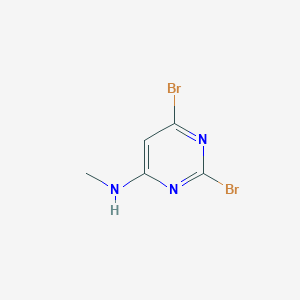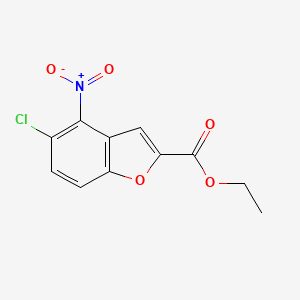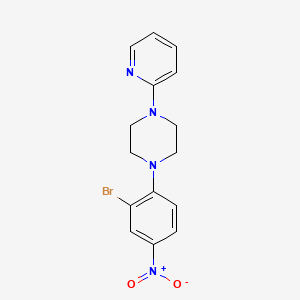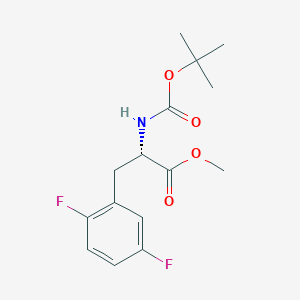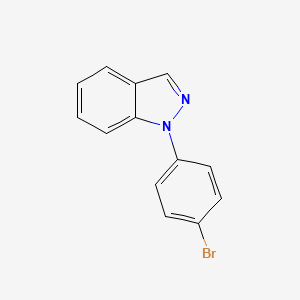![molecular formula C11H18BrNO4 B12845647 prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves multiple steps. Typically, the process begins with the protection of the amino group of glycine using a tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the methyl group and the esterification with allyl alcohol . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of protein interactions and modifications.
Industry: The compound is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function . The Boc group provides protection during these reactions, ensuring that the desired modifications occur without unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
- L-N-t-Boc-2-chloromethyl Glycine Allyl Ester
- L-N-t-Boc-2-iodomethyl Glycine Allyl Ester
- L-N-t-Boc-2-fluoromethyl Glycine Allyl Ester
Uniqueness
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is unique due to its specific bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts . This unique reactivity makes it particularly useful in specific types of chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H18BrNO4 |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15)/t8-/m0/s1 |
Clave InChI |
XDOUMZBQABKMPE-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OCC=C |
SMILES canónico |
CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


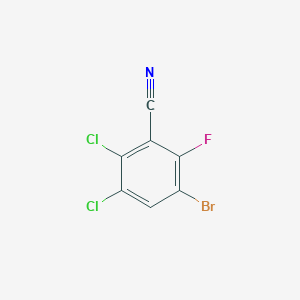
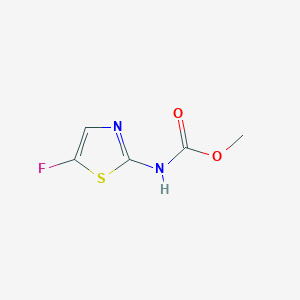
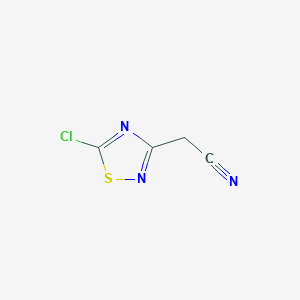
![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

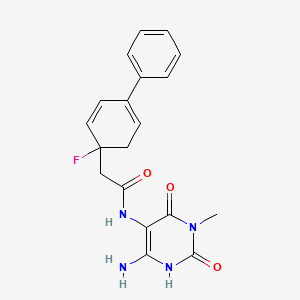
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

